molecular formula C17H27NO6 B4001621 2-[3-(4-Butan-2-ylphenoxy)propylamino]ethanol;oxalic acid

2-[3-(4-Butan-2-ylphenoxy)propylamino]ethanol;oxalic acid

Cat. No.: B4001621
M. Wt: 341.4 g/mol
InChI Key: GCSKNFMMCZQUDP-UHFFFAOYSA-N
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Description

2-[3-(4-Butan-2-ylphenoxy)propylamino]ethanol;oxalic acid is a compound that combines an alcohol, an amine, and an oxalate group

Scientific Research Applications

2-[3-(4-Butan-2-ylphenoxy)propylamino]ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-Butan-2-ylphenoxy)propylamino]ethanol typically involves the reaction of 4-butan-2-ylphenol with 3-chloropropylamine to form 3-(4-butan-2-ylphenoxy)propylamine. This intermediate is then reacted with ethylene oxide to yield 2-[3-(4-butan-2-ylphenoxy)propylamino]ethanol. The final step involves the formation of the oxalate salt by reacting the compound with oxalic acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-Butan-2-ylphenoxy)propylamino]ethanol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols with lower oxidation states.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Primary or secondary amines, alcohols.

    Substitution: Various substituted phenoxy derivatives.

Mechanism of Action

The mechanism of action of 2-[3-(4-Butan-2-ylphenoxy)propylamino]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of biochemical processes, including enzyme inhibition or activation, receptor binding, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(4-Butylphenoxy)propylamino]ethanol
  • 2-[3-(4-Isopropylphenoxy)propylamino]ethanol
  • 2-[3-(4-Methylphenoxy)propylamino]ethanol

Uniqueness

2-[3-(4-Butan-2-ylphenoxy)propylamino]ethanol is unique due to the presence of the butan-2-yl group, which imparts distinct chemical and physical properties compared to its analogs

Properties

IUPAC Name

2-[3-(4-butan-2-ylphenoxy)propylamino]ethanol;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO2.C2H2O4/c1-3-13(2)14-5-7-15(8-6-14)18-12-4-9-16-10-11-17;3-1(4)2(5)6/h5-8,13,16-17H,3-4,9-12H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCSKNFMMCZQUDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)OCCCNCCO.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[3-(4-Butan-2-ylphenoxy)propylamino]ethanol;oxalic acid
Reactant of Route 2
2-[3-(4-Butan-2-ylphenoxy)propylamino]ethanol;oxalic acid
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2-[3-(4-Butan-2-ylphenoxy)propylamino]ethanol;oxalic acid
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2-[3-(4-Butan-2-ylphenoxy)propylamino]ethanol;oxalic acid
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2-[3-(4-Butan-2-ylphenoxy)propylamino]ethanol;oxalic acid
Reactant of Route 6
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2-[3-(4-Butan-2-ylphenoxy)propylamino]ethanol;oxalic acid

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